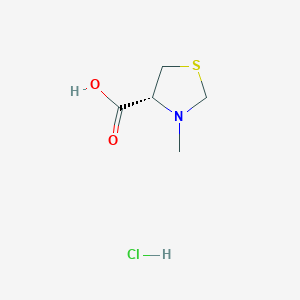

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Chemical Behavior

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride is part of the thiazolidine derivatives, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Research has focused on the synthesis, behavior in solution, and potential applications of thiazolidine derivatives, including their roles as intermediates in the synthesis of more complex molecules. For instance, thiazolidine derivatives have been synthesized through reactions involving L-cysteine and carbonyl compounds, highlighting their potential as a delivery system for L-cysteine to cells, either enzymatically or non-enzymatically (Włodek et al., 1993). Additionally, studies on thiazolidine-4-carboxylic acids have explored their solubility, stability, and dissociation constants in aqueous solutions, providing insights into their chemical properties and potential pharmaceutical applications (Butvin et al., 2000).

Potential Pharmacological Applications

Thiazolidine derivatives, including (4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride, have shown promise in various pharmacological applications. One area of interest is their potential to act as prodrugs of L-cysteine, offering protective effects against hepatotoxicity in mice induced by acetaminophen, suggesting a mechanism for delivering sulfhydryl amino acids in vivo (Nagasawa et al., 1984). Furthermore, research into thiazolidine-4-carboxylic acid and its derivatives has explored their use in geriatric medicine, indicating potential anti-aging effects and applications in treating liver diseases (Weber et al., 1982).

Structural and Mechanistic Insights

Investigations into the structure, synthesis, and reactivity of thiazolidine derivatives provide foundational knowledge for their application in scientific research. Studies have detailed the synthesis of thiazolidine-based compounds through various methods, including solid-phase synthesis, highlighting the efficiency and versatility of these approaches (Patek et al., 1995). Additionally, crystal structure analysis and population studies of thiazolidine-4-carboxylic acid derivatives offer insights into their molecular configurations and electron distributions, which are crucial for understanding their chemical behavior and potential interactions in biological systems (Kamo et al., 1979).

properties

IUPAC Name |

(4R)-3-methyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c1-6-3-9-2-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);1H/t4-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCOYPGXPMAKOU-WCCKRBBISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CSCC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CSC[C@H]1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R)-3-Methyl-1,3-thiazolidine-4-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(4-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2843327.png)

![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)

![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2843333.png)

![8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843341.png)

amino]acetate](/img/structure/B2843342.png)

![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)

![2-[(3-Methylbutyl)amino]-5-nitrobenzonitrile](/img/structure/B2843346.png)

![Ethyl 5-(2-(3,4-dimethoxyphenyl)acetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2843347.png)